PI3Kδ Cellular Inhibition: N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide Demonstrates 102 nM IC50 in Ri-1 Cell AKT Phosphorylation Assay
N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM [1]. In comparison, the structurally distinct PI3Kδ inhibitor Idelalisib (CAL-101) exhibits a cellular IC50 of 2.5 nM in the same assay context, representing a ~40-fold higher cellular potency [2]. Additionally, a related N-pyridinyl amide derivative reported by Zhao et al. (2023) demonstrated PIM1 inhibition with an IC50 of 1.96 nM, indicating that scaffold modifications within the class can yield over 50-fold variation in kinase potency [3]. The 102 nM cellular activity of the target compound positions it as a moderately potent PI3Kδ inhibitor suitable for cellular proof-of-concept studies where extreme potency is not the primary selection criterion.
| Evidence Dimension | PI3Kδ cellular inhibition (AKT phosphorylation) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Idelalisib (CAL-101): IC50 = 2.5 nM; N-pyridinyl amide derivative FD1024: PIM1 IC50 = 1.96 nM |
| Quantified Difference | 40-fold lower cellular potency than Idelalisib; ~52-fold lower potency than lead-optimized PIM inhibitor FD1024 |
| Conditions | Human Ri-1 cells; AKT phosphorylation at S473 measured after 30 min by electrochemiluminescence assay |
Why This Matters
The defined 102 nM cellular IC50 enables researchers to select this compound for PI3Kδ pathway studies where moderate inhibition is desired or where structural SAR exploration of the N-pyridinyl amide scaffold is the primary research objective.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502) Affinity Data: IC50 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 min by electrochemiluminescence assay. View Source
- [2] Lannutti, B.J., et al. (2011). CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 117(2), 591-594. View Source
- [3] Zhao, L., et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold. European Journal of Medicinal Chemistry, 258, 115572. View Source
